molecular formula C4H8BrN B010294 N-Bromo-2,2-dimethylaziridine CAS No. 19816-91-2

N-Bromo-2,2-dimethylaziridine

Cat. No.: B010294
CAS No.: 19816-91-2
M. Wt: 150.02 g/mol
InChI Key: KQRMPHZCIBZMAG-UHFFFAOYSA-N
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Description

N-Bromo-2,2-dimethylaziridine (BDMA-NBr) is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound that contains a three-membered aziridine ring and a bromine atom attached to the nitrogen atom. BDMA-NBr is a potent alkylating agent that can modify nucleic acids, proteins, and other biomolecules, making it a useful tool for studying biological processes and developing new drugs.

Mechanism of Action

N-Bromo-2,2-dimethylaziridine is a potent alkylating agent that can modify biomolecules by adding an alkyl group to their reactive functional groups, such as the amino group of lysine or the thiol group of cysteine. This modification can affect the structure and function of the biomolecule, leading to changes in biological activity. This compound can also crosslink biomolecules, such as DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound can affect various biological processes, depending on the biomolecule it reacts with. For example, it can inhibit DNA replication and transcription by modifying the DNA structure. It can also inhibit protein synthesis by modifying the amino acid residues of the protein. This compound can also induce cell death by causing DNA damage and activating apoptotic pathways.

Advantages and Limitations for Lab Experiments

N-Bromo-2,2-dimethylaziridine is a highly reactive and versatile compound that can be used in various lab experiments. Its advantages include its ability to modify biomolecules with high efficiency and specificity, its ability to crosslink biomolecules, and its potential to develop new drugs. However, this compound also has limitations, such as its toxicity and potential side effects, its instability in aqueous solutions, and its potential to react with unintended biomolecules.

Future Directions

There are several future directions for N-Bromo-2,2-dimethylaziridine research, including:
1. Developing new drugs that target specific proteins and enzymes involved in cancer and other diseases.
2. Studying the structure and function of biomolecules, such as DNA and proteins, using this compound as a labeling agent.
3. Developing new methods for DNA sequencing and analysis using this compound.
4. Studying the mechanism of action of this compound and its effects on different biomolecules and biological processes.
5. Developing new methods for the synthesis and purification of this compound to improve its yield and purity.
In conclusion, this compound is a highly reactive and versatile compound that has various scientific research applications. It can modify biomolecules with high efficiency and specificity, making it a useful tool for studying biological processes and developing new drugs. However, it also has limitations, and its toxicity and potential side effects should be carefully considered when using it in lab experiments. Future research directions for this compound include developing new drugs, studying biomolecule structure and function, and improving synthesis and purification methods.

Synthesis Methods

N-Bromo-2,2-dimethylaziridine can be synthesized using different methods, including the reaction of N-bromoacetyl-2,2-dimethylaziridine with sodium hydride or the reaction of N-bromosuccinimide with 2,2-dimethylaziridine. The yield of the synthesis depends on the reaction conditions, such as temperature, solvent, and reagent concentration.

Scientific Research Applications

N-Bromo-2,2-dimethylaziridine has been used in various scientific research applications, such as DNA sequencing, protein labeling, and drug discovery. It can react with nucleic acids, amino acids, and other biomolecules, allowing researchers to study their structure and function. This compound has also been used to develop new anticancer drugs that target specific proteins and enzymes involved in cell growth and proliferation.

Properties

19816-91-2

Molecular Formula

C4H8BrN

Molecular Weight

150.02 g/mol

IUPAC Name

1-bromo-2,2-dimethylaziridine

InChI

InChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3

InChI Key

KQRMPHZCIBZMAG-UHFFFAOYSA-N

SMILES

CC1(CN1Br)C

Canonical SMILES

CC1(CN1Br)C

synonyms

N-Bromo-2,2-dimethylaziridine

Origin of Product

United States

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